3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a piperidine ring, and various halogen substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling and subsequent functionalization.
Preparation of Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or nitriles.
Preparation of Piperidine Intermediate: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate precursors.
Coupling Reaction: The pyrrolidine and piperidine intermediates are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or fluorinating agents like Selectfluor.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: A potent inhibitor of bacterial phosphopantetheinyl transferase.
(3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium: A compound with similar trifluoromethyl and piperidine structures.
Uniqueness
The uniqueness of 3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19ClF4N4O2 |
---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
3-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19ClF4N4O2/c22-16-9-12(21(24,25)26)11-27-19(16)29-7-5-14(6-8-29)28-17-10-18(31)30(20(17)32)15-3-1-13(23)2-4-15/h1-4,9,11,14,17,28H,5-8,10H2 |
InChI Key |
OETJQQIZVBNSIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.